(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide

Description

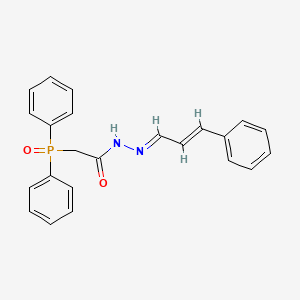

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide (CAS: 135689-08-6) is a hydrazide derivative characterized by a diphenylphosphinyl group attached to the acetic acid backbone and a 3-phenyl-2-propenylidene hydrazone moiety. Its molecular formula is C₂₃H₂₁N₂O₂P, with a molecular weight of 388.40 g/mol . The compound is synthesized via condensation of (diphenylphosphinyl)acetic acid hydrazide with cinnamaldehyde derivatives under acidic conditions, a method analogous to other hydrazone syntheses .

Properties

CAS No. |

135689-08-6 |

|---|---|

Molecular Formula |

C23H21N2O2P |

Molecular Weight |

388.4 g/mol |

IUPAC Name |

2-diphenylphosphoryl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |

InChI |

InChI=1S/C23H21N2O2P/c26-23(25-24-18-10-13-20-11-4-1-5-12-20)19-28(27,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18H,19H2,(H,25,26)/b13-10+,24-18+ |

InChI Key |

XGNWGPVDJXCRRR-JERWTEEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide typically involves multiple steps, starting with the preparation of the acetic acid derivative and subsequent reactions to introduce the diphenylphosphinyl and hydrazide groups. Common reagents used in these reactions include phosphine oxides, hydrazines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

the principles of organic synthesis, such as optimizing reaction conditions and scaling up laboratory procedures, would apply to its industrial production .

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide has several scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Electronic Effects :

- The diphenylphosphinyl group in the target compound introduces strong electron-withdrawing and steric effects, distinct from halogens (Cl, F) or nitro groups in analogs . This may enhance stability in coordination complexes.

- Nitro groups (e.g., in 3C) increase electrophilicity, favoring nucleophilic reactions, while chlorine (e.g., 3B) enhances lipophilicity and membrane permeability .

Biological Activity :

- Antimicrobial Activity : Hydrazides with halogen substituents (e.g., 3B, compound A ) show efficacy against Bacillus subtilis and E. coli, likely due to disrupted membrane integrity. The target compound’s phosphinyl group may offer unique interaction sites for bacterial targets.

- Anti-HIV and Cytostatic Activity : Naphthyloxy-benzylidene derivatives exhibit anti-HIV activity (EC₅₀: 0.5–5 μM) and inhibit tumor cell proliferation (IC₅₀: 10–50 μM) . The target compound’s activity remains unstudied but is hypothesized to depend on its ability to chelate metal ions critical for viral/cellular enzymes.

Synthetic Flexibility :

- Most hydrazides are synthesized via hydrazination of esters (e.g., ethyl chloroacetate + hydrazine hydrate) followed by condensation with aldehydes/ketones . The target compound follows this trend but uses a phosphinyl-modified hydrazide precursor .

Thermal and Spectral Data

Biological Activity

(Diphenylphosphinyl)acetic acid (3-phenyl-2-propenylidene)hydrazide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C16H16N2O2P

- Molecular Weight : 300.28 g/mol

The presence of the diphenylphosphinyl group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Antimicrobial Properties

Research indicates that similar hydrazone derivatives exhibit significant antimicrobial activity. For instance, studies on benzothiazole hydrazones showed potent antiplasmodial effects against Plasmodium falciparum, suggesting that this compound may share similar properties due to structural analogies .

Enzyme Inhibition

Hydrazones have been reported to inhibit key enzymes involved in cancer metabolism. For example, inhibitors targeting ribonucleotide reductase (RR) have shown promise in reducing tumor growth. Given the structural similarities, this compound may exhibit similar inhibitory effects on metabolic pathways critical for cancer cell survival .

Case Study 1: Antimicrobial Testing

A series of synthesized hydrazones were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL, demonstrating significant antibacterial activity. While direct testing of this compound is needed, its structural framework suggests potential efficacy .

Case Study 2: Anticancer Activity

In vitro studies have shown that hydrazone derivatives can induce apoptosis in various cancer cell lines. One study reported that a specific hydrazone derivative led to a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment. This highlights the need for similar investigations into this compound to explore its anticancer potential further .

Data Table: Biological Activities of Related Hydrazones

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Effectiveness |

|---|---|---|---|

| Benzothiazole Hydrazone | Antimalarial | Plasmodium falciparum | IC50 = 5.3 µM |

| Hydrazone A | Anticancer | HeLa Cells | 70% inhibition at 10 µM |

| Hydrazone B | Antimicrobial | Staphylococcus aureus | MIC = 12.5 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.